molecular formula C20H23FN6O2S B6487592 3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013757-91-9

3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6487592
CAS No.: 1013757-91-9
M. Wt: 430.5 g/mol
InChI Key: SIOQHTPUAUTFMG-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you provided are often used in medicinal chemistry due to their wide range of pharmacological profiles . They can exhibit antibacterial, antitumor, antifungal, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar compounds often involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the compound 3-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-phenylpyridazine has a molecular weight of 398.46 .

Mechanism of Action

The mechanism of action of these compounds often involves their interaction with biological targets, leading to their various pharmacological effects .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. For example, the compound 3-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-phenylpyridazine has been associated with hazard statements H302, H312, and H332 .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods, the exploration of their pharmacological properties, and their potential application in the treatment of various diseases .

Properties

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOQHTPUAUTFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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